
TP-064
Overview
Description
TP-064 is a potent, selective small-molecule inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1), developed through collaboration between Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC) . It exhibits high biochemical potency with an IC₅₀ of <10 nM against PRMT4-mediated histone H3 methylation and demonstrates >100-fold selectivity over other PRMT family members (e.g., PRMT6: IC₅₀ = 1.3 µM) . This compound inhibits dimethylation of key substrates, including BAF155 (IC₅₀ = 340 ± 30 nM) and MED12 (IC₅₀ = 43 ± 10 nM), through a non-competitive mechanism confirmed by its co-crystal structure with PRMT4 (PDB: 5U4X) .
In cellular models, this compound induces G1-phase cell cycle arrest and inhibits proliferation in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines at low micromolar concentrations (1–5 µM) . It also synergizes with BET inhibitors (e.g., JQ1) in triple-negative breast cancer (TNBC) to suppress migration and proliferation . Beyond oncology, this compound modulates inflammatory responses by reducing lipopolysaccharide (LPS)-induced cytokine production in macrophages, though it paradoxically exacerbates neutrophilia in murine peritonitis models .
Preparation Methods
The synthesis of TP-064 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the Piperidine Intermediate: This involves the reaction of 2-methylamino-ethylamine with 4-pyridinecarboxaldehyde to form the piperidine intermediate.
Coupling Reaction: The piperidine intermediate is then coupled with 3-phenoxybenzoyl chloride to form the final product, this compound.
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
TP-064 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in reduced forms of this compound.
Substitution: Substitution reactions can take place at the phenoxy group, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Multiple Myeloma Treatment
TP-064 has shown promising results in inhibiting the proliferation of multiple myeloma cell lines. In vitro studies indicate that this compound treatment leads to G1 phase cell cycle arrest in sensitive cell lines, such as NCI-H929 and RPMI8226, while having minimal effects on other cancer types like acute myeloid leukemia and colon cancer .
Table 1: Effects of this compound on Multiple Myeloma Cell Lines
Cell Line | IC50 (nM) | Cell Cycle Phase Arrested |
---|---|---|
NCI-H929 | <10 | G1 |
RPMI8226 | <10 | G1 |
KMS-27 | >100 | No significant effect |
U266B1 | >100 | No significant effect |
These findings suggest that this compound can serve as a valuable tool for studying PRMT4's role in multiple myeloma and potentially developing targeted therapies.
Macrophage Response Inhibition
This compound has been investigated for its ability to modulate inflammatory responses, particularly in macrophages. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha when macrophages were stimulated with lipopolysaccharide (LPS) .
Table 2: Cytokine Production in Macrophages Treated with this compound
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
IL-1β | 150 | 30 |
IL-6 | 200 | 40 |
TNF-α | 180 | 25 |
This data indicates that this compound could be a potential therapeutic agent for treating NF-κB-related inflammatory diseases.
Endothelial Dysfunction
A study focusing on endothelial cell dysfunction due to subarachnoid hemorrhage revealed that this compound could attenuate inflammatory responses in vitro. The compound inhibited the activation of pro-inflammatory pathways, suggesting its utility in vascular-related inflammatory conditions .
Peritonitis Model
In vivo experiments using a thioglycollate-induced peritonitis model demonstrated that this compound treatment resulted in increased neutrophil accumulation in the peritoneum without causing tissue toxicity. This finding highlights this compound's potential application in managing acute inflammatory responses .
Mechanism of Action
TP-064 exerts its effects by inhibiting the methyltransferase activity of PRMT4. It binds to the active site of PRMT4 and prevents the transfer of methyl groups to arginine residues on substrate proteins. This inhibition leads to a reduction in arginine dimethylation of PRMT4 substrates, such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) . The molecular targets and pathways involved include the regulation of gene expression and cell cycle progression.
Comparison with Similar Compounds
Selectivity and Biochemical Profiles
- This compound vs. EZM2302 : While both target PRMT4, this compound is >1,000-fold more potent (IC₅₀ <10 nM vs. ~10 µM for EZM2302). Structural studies show EZM2302 binds the substrate site, whereas this compound engages a distinct allosteric pocket .
- This compound vs. iCARM1 : iCARM1, a newer inhibitor, shows higher potency (IC₅₀ ~100 nM) than this compound in enzymatic assays using H3R17 peptides, though cellular efficacy comparisons are pending .
- This compound vs. EPZ020411 : EPZ020411 selectively inhibits PRMT6 and synergizes with this compound in dual PRMT4/6 inhibition, reducing proliferation in wild-type fibroblasts .
- This compound vs.
Structural and Mechanistic Insights
- This compound : Binds PRMT4’s allosteric site, inducing conformational changes that block substrate access . Its inactive analog, TP-064N, serves as a critical negative control .
- EZM2302/iCARM1 : Both occupy the substrate-binding pocket, competing with peptide substrates .
- EPZ020411 : Competes with SAM (cofactor) in PRMT6’s catalytic domain .
Biological Activity
TP-064 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1). This compound has garnered attention due to its significant biological activity, particularly in the context of cancer therapy and inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound functions primarily by inhibiting the methyltransferase activity of PRMT4. The compound exhibits a half-maximal inhibitory concentration (IC50) of less than 10 nM against PRMT4, demonstrating high potency and selectivity over other members of the PRMT family. It selectively inhibits the methylation of specific substrates, such as:
Substrate | IC50 (nM) |
---|---|
BAF155 | 340 ± 30 |
MED12 | 43 ± 10 |
These values indicate that this compound can effectively target PRMT4 while having minimal effects on other proteins within the PRMT family, making it a valuable tool for studying PRMT4's biological functions .
Effects on Cancer Cell Lines
Research has shown that this compound inhibits the proliferation of multiple myeloma (MM) cell lines, leading to G1 phase cell cycle arrest. In a study involving 12 MM cell lines treated with this compound over six days, significant growth inhibition was observed in sensitive cell lines such as NCI-H929 and RPMI8226. Importantly, this compound did not affect acute myeloid leukemia or colon cancer cell lines, suggesting that its efficacy is context-dependent .
Case Study: Multiple Myeloma
In a detailed examination of this compound's effects on MM cells:
- Cell lines tested : NCI-H929, RPMI8226, MM.1R
- Treatment duration : 6 days
- Outcome : Dose-dependent growth inhibition was confirmed through viability assays based on ATP concentration.
The mechanism underlying this growth inhibition appears to be linked to PRMT4's role in regulating various cellular processes, including transcriptional activation and cell cycle progression .
Anti-inflammatory Properties
Beyond its anticancer applications, this compound has been investigated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12p40, and TNF-α following lipopolysaccharide (LPS) stimulation. In vivo experiments showed that mice treated with this compound exhibited decreased mRNA expression levels of these cytokines in response to LPS exposure .
Table: Cytokine Production in Response to this compound Treatment
Cytokine | Control Levels | This compound Treated Levels |
---|---|---|
IL-1β | High | Significantly Reduced |
IL-6 | High | Significantly Reduced |
IL-12p40 | High | Significantly Reduced |
TNF-α | High | Significantly Reduced |
This anti-inflammatory activity suggests that this compound may have therapeutic potential for treating NF-κB-driven inflammatory diseases .
Research Findings and Future Directions
The dual role of this compound as both an anticancer agent and an anti-inflammatory compound highlights its versatility as a therapeutic agent. Future research should focus on:
- Mechanistic studies : To elucidate how PRMT4 inhibition leads to G1 arrest and reduced inflammation.
- Clinical trials : To evaluate the efficacy and safety of this compound in human subjects with multiple myeloma or inflammatory conditions.
- Biomarker identification : To find reliable indicators for assessing the therapeutic response to PRMT4 inhibitors.
Q & A
Q. What experimental approaches are used to assess TP-064’s efficacy in inhibiting cancer cell growth?
Basic Research Question
To evaluate this compound’s efficacy, researchers typically employ cell viability assays (e.g., MTT or ATP-based assays) and growth inhibition curves across diverse cancer cell lines. Key steps include:
- Treating cells with a gradient of this compound concentrations (e.g., 0.1–10 μM) .
- Quantifying cell viability at 48–72 hours post-treatment using spectrophotometry or flow cytometry.
- Calculating IC₅₀ values (half-maximal inhibitory concentration) via nonlinear regression analysis of dose-response curves .
- Validating results with orthogonal methods, such as apoptosis assays (Annexin V/PI staining).
Relevant Data: demonstrates IC₅₀ values ranging from 0.26 μM (NCI-H929 cells) to 3.49 μM (RPMI8226 cells), highlighting cell line-specific responses .
Q. How do researchers determine appropriate concentration ranges for this compound in in vitro studies?
Basic Research Question
Concentration ranges are derived through:
Pilot dose-response experiments (e.g., 0.1–10 μM) to capture the full dynamic range of cellular responses.
Curve-fitting models (e.g., sigmoidal dose-response) to interpolate IC₅₀ values and identify subtoxic vs. cytotoxic thresholds .
Cross-referencing with pharmacokinetic data from prior studies to ensure clinically relevant concentrations.
Example: uses 3 μM this compound as a benchmark for viability assays, balancing efficacy and solubility .
Q. How can researchers resolve contradictions between CARM1 mRNA expression levels and this compound-induced cytotoxicity?
Advanced Research Question
Despite this compound’s role as a PRMT4/CARM1 inhibitor, shows a weak correlation (R² = 0.150) between CARM1 mRNA levels and cell viability . To address this:
- Perform protein-level validation (e.g., Western blot) to assess CARM1 enzyme activity, as mRNA levels may not reflect functional protein.
- Investigate post-transcriptional regulators (e.g., miRNAs) or compensatory pathways (e.g., other methyltransferases).
- Use gene-editing tools (CRISPR/Cas9) to knockout CARM1 and compare responses to this compound treatment.
Q. What statistical methods are recommended for analyzing this compound dose-response data?
Basic Research Question
- Nonlinear regression (e.g., log(inhibitor) vs. normalized response) to model dose-response curves and calculate IC₅₀ .
- Error propagation analysis to quantify variability in replicates (e.g., standard deviation of IC₅₀ values).
- ANOVA or t-tests to compare responses across cell lines or treatment conditions .
Note: employs curve-fitting software to generate IC₅₀ values, ensuring reproducibility across labs .
Q. How can this compound treatment conditions be optimized to account for cellular response variability?
Advanced Research Question
Variability in IC₅₀ values (e.g., 0.26 μM vs. 3.49 μM in ) necessitates:
- Combinatorial screens with chemotherapeutic agents (e.g., bortezomib) to identify synergistic effects.
- Time-course experiments to determine optimal exposure duration (e.g., 24h vs. 72h).
- Metabolic profiling (e.g., Seahorse assays) to link this compound sensitivity to cellular energetics .
Q. How to validate this compound’s selectivity for PRMT4 over other methyltransferases?
Basic Research Question
- Enzyme activity assays using recombinant PRMT family members (e.g., PRMT1, PRMT5) to measure inhibition kinetics.
- Chemical proteomics (e.g., kinome profiling) to assess off-target binding .
- CRISPR-based screens to identify genetic dependencies influencing this compound selectivity.
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
Advanced Research Question
- Transcriptomics (RNA-seq) to identify differentially expressed genes post-TP-064 treatment.
- Proteomics (LC-MS/MS) to map changes in methylation-dependent signaling pathways.
- Pathway enrichment tools (e.g., GSEA, Metascape) to prioritize mechanisms like apoptosis or cell cycle arrest .
Q. What controls are essential in this compound cytotoxicity assays?
Basic Research Question
- Vehicle controls (e.g., DMSO) to account for solvent effects.
- Positive controls (e.g., staurosporine for apoptosis).
- Untreated controls to establish baseline viability .
Q. How to address potential off-target effects of this compound in complex systems?
Advanced Research Question
- Phenotypic rescue experiments : Overexpress CARM1 in this compound-treated cells to confirm target specificity.
- Chemical-genetic interaction profiling (e.g., SynLethDB) to predict off-target pathways.
- In vivo validation using xenograft models with CARM1-knockdown cohorts .
What criteria define a robust research question for this compound studies?
Methodological Guidance
Use the FINER framework :
Properties
IUPAC Name |
N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIITYLFSAXKIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.